molecular formula C18H29N3O4S B14936646 1-[4-(propan-2-ylsulfonyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone

1-[4-(propan-2-ylsulfonyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone

Cat. No.: B14936646
M. Wt: 383.5 g/mol
InChI Key: HMPWPYXODZXCGF-UHFFFAOYSA-N
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Description

1-[4-(ISOPROPYLSULFONYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE is a complex organic compound that features a combination of piperazine, pyrrole, and tetrahydropyran moieties

Preparation Methods

The synthesis of 1-[4-(ISOPROPYLSULFONYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE involves multiple steps, typically starting with the preparation of the individual moieties followed by their coupling under specific reaction conditions. Common synthetic routes include:

    Preparation of the Piperazine Moiety: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol under acidic conditions.

    Preparation of the Pyrrole Moiety: Pyrrole can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Preparation of the Tetrahydropyran Moiety: Tetrahydropyran can be synthesized through the hydrogenation of dihydropyran.

The final coupling step involves the reaction of the prepared moieties under controlled conditions, often using catalysts and specific solvents to achieve the desired product.

Chemical Reactions Analysis

1-[4-(ISOPROPYLSULFONYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or sulfonates.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

1-[4-(ISOPROPYLSULFONYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is explored for its use in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(ISOPROPYLSULFONYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(ISOPROPYLSULFONYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE can be compared with similar compounds such as:

    1-[4-(METHYLSULFONYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE: This compound differs by having a methylsulfonyl group instead of an isopropylsulfonyl group, which may affect its chemical reactivity and biological activity.

    1-[4-(ETHYLSULFONYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE: The presence of an ethylsulfonyl group instead of an isopropylsulfonyl group can lead to differences in solubility and pharmacokinetic properties.

    1-[4-(PROPYLSULFONYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE: The propylsulfonyl group may confer unique steric and electronic effects, influencing the compound’s interactions with molecular targets.

Properties

Molecular Formula

C18H29N3O4S

Molecular Weight

383.5 g/mol

IUPAC Name

1-(4-propan-2-ylsulfonylpiperazin-1-yl)-2-(4-pyrrol-1-yloxan-4-yl)ethanone

InChI

InChI=1S/C18H29N3O4S/c1-16(2)26(23,24)21-11-9-19(10-12-21)17(22)15-18(5-13-25-14-6-18)20-7-3-4-8-20/h3-4,7-8,16H,5-6,9-15H2,1-2H3

InChI Key

HMPWPYXODZXCGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)N1CCN(CC1)C(=O)CC2(CCOCC2)N3C=CC=C3

Origin of Product

United States

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